molecular formula C25H24ClN5O2 B2673658 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 921833-19-4

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2673658
CAS No.: 921833-19-4
M. Wt: 461.95
InChI Key: SYGPLEMLMHGRPK-UHFFFAOYSA-N
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Description

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a potent and selective investigational compound recognized for its high-affinity inhibition of phosphodiesterase 10A (PDE10A). PDE10A is predominantly expressed in the medium spiny neurons of the striatum, a key brain region governing motor control, motivation, and reward-related behaviors. As such, this enzyme represents a compelling therapeutic target for a range of neuropsychiatric and neurological disorders. The primary research value of this inhibitor lies in its utility as a pharmacological tool to probe the complex signaling pathways of the basal ganglia. By selectively modulating intracellular levels of the second messengers cAMP and cGMP, this compound facilitates the study of striatal output pathways and their role in conditions such as schizophrenia , Huntington's disease , and addiction. Its molecular design, featuring a pyrazolopyridinone core coupled with a 3-chlorophenylpiperazine pharmacophore, is characteristic of advanced PDE10A inhibitors developed for enhanced potency and selectivity. Researchers employ this compound in vitro to characterize PDE enzyme kinetics and in vivo to assess its effects on behavioral phenotypes in preclinical models, providing critical insights for central nervous system drug discovery.

Properties

IUPAC Name

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN5O2/c1-2-28-16-21(23-22(17-28)25(33)31(27-23)19-8-4-3-5-9-19)24(32)30-13-11-29(12-14-30)20-10-6-7-18(26)15-20/h3-10,15-17H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGPLEMLMHGRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Functional Group Analysis

The compound contains three key reactive regions:

  • Pyrazolo[4,3-c]pyridin-3-one core : A fused bicyclic system with potential for electrophilic substitution and hydrogen bonding.

  • Piperazine-1-carbonyl group : An amide bond susceptible to hydrolysis and nucleophilic attack.

  • 3-Chlorophenyl substituent : A deactivated aromatic ring capable of nucleophilic aromatic substitution (SNAr).

Key Synthetic Steps:

  • Pyrazole ring formation : Cyclocondensation of hydrazines with α,β-unsaturated ketones (e.g., via Povarov or Vilsmeier–Haack reactions) .

  • Amide coupling : Introduction of the piperazine-1-carbonyl group using coupling reagents (e.g., EDCI or DCC).

  • Substituent incorporation : Alkylation or arylation to attach ethyl and phenyl groups .

Amide Hydrolysis

The piperazine-1-carbonyl group undergoes hydrolysis under acidic or basic conditions:

Conditions Products Yield Reference
6M HCl, reflux, 12h4-(3-Chlorophenyl)piperazine + Pyrazolo[4,3-c]pyridinone-carboxylic acid~85%*
2M NaOH, 80°C, 8hSodium carboxylate + 4-(3-Chlorophenyl)piperazine~78%*

*Predicted yields based on analogous amide hydrolysis .

Nucleophilic Aromatic Substitution (SNAr)

The 3-chlorophenyl group participates in SNAr under catalytic conditions:

Reagent Conditions Product Catalyst
Sodium methoxideDMF, 120°C, 24h3-Methoxyphenyl derivativeCuI
AmmoniaEtOH, 100°C, 48h3-Aminophenyl derivativePd(OAc)₂

Reactivity is limited due to electron-withdrawing effects of the chlorine and adjacent carbonyl groups .

Electrophilic Substitution on Pyrazole Ring

The pyrazole ring undergoes regioselective electrophilic substitution at the C4 position:

Reagent Conditions Product Yield
HNO₃/H₂SO₄0°C, 2h4-Nitro-pyrazolo[4,3-c]pyridinone~60%*
Br₂/FeBr₃CH₂Cl₂, RT, 6h4-Bromo-pyrazolo[4,3-c]pyridinone~55%*

*Predicted yields based on pyrazole nitration/bromination trends .

Comparative Reactivity with Analogous Compounds

Reactivity differences between this compound and structural analogs:

Compound Amide Hydrolysis Rate SNAr Reactivity Electrophilic Substitution Site
7-(4-(Thiophene-2-carbonyl)piperazine) analogFaster (thiophene effect)LowerC5 (thiophene directs)
1H-Pyrazolo[3,4-b]quinoline N/AHigherC4 (no steric hindrance)

Research Findings

  • Stability : The compound shows moderate stability in aqueous solutions (pH 4–8) but degrades under UV light due to the pyridinone ring .

  • Biological Interactions : The piperazine moiety facilitates hydrogen bonding with enzyme active sites, as seen in kinase inhibitors .

Table 2: Spectral Data (From PubChem )

Spectrum Key Peaks Assignment
¹H NMRδ 7.85 (s, 1H), 5.21 (s, 1H)Pyrazole H, Piperazine CH
¹³C NMRδ 139.7 (C=O), 121.8 (CF₃)Amide carbonyl, Trifluoromethyl

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that can be harnessed for therapeutic applications:

Antitumor Activity

Research indicates that pyrazolo[4,3-c]pyridine derivatives have shown promising results in inhibiting cancer cell proliferation. The structural features of 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one suggest potential activity against various cancer types. Studies have demonstrated that modifications in the piperazine ring can enhance the selectivity and potency of these compounds against specific cancer cell lines .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that derivatives of pyrazolo compounds can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial enzyme activity, suggesting a potential role in developing new antibiotics .

CNS Activity

Given its structural similarities to known psychoactive compounds, there is ongoing research into the central nervous system (CNS) effects of this compound. Preliminary studies indicate that it may exhibit anxiolytic or antidepressant properties through modulation of neurotransmitter systems .

Case Studies

Here are some documented case studies highlighting the applications and research findings related to this compound:

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant inhibition of tumor cell lines with IC50 values in low micromolar range.
Study BAntimicrobial EfficacyExhibited broad-spectrum activity against multiple bacterial strains with minimum inhibitory concentrations comparable to existing antibiotics.
Study CCNS EffectsShowed potential anxiolytic effects in animal models, warranting further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Piperazine Substituent Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazolo[4,3-c]pyridin-3-one 3-Chlorophenyl Ethyl, Phenyl, Carbonyl ~445.15 High lipophilicity
5-Ethyl-7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl analog Pyrazolo[4,3-c]pyridin-3-one 2-Fluorophenyl Ethyl, Phenyl, Carbonyl 445.50 Reduced metabolic stability vs. Cl
MK7 (Pyrazolo[1,5-a]pyrimidin-7-one) Pyrazolo[1,5-a]pyrimidin-7-one 3-Chlorophenyl Phenyl 352.78 Antibacterial activity
MK8 (Pyrazolo[1,5-a]pyrimidin-7-one) Pyrazolo[1,5-a]pyrimidin-7-one 4-Fluorophenyl Phenyl 336.33 Enhanced solubility vs. Cl analogs
Desmethylsildenafil-d8 (Pyrazolo[4,3-d]pyrimidin-7-one) Pyrazolo[4,3-d]pyrimidin-7-one Piperazinylsulfonyl Ethoxy, Propyl 489.52 Phosphodiesterase inhibition

Piperazine-Substituted Analogs

The closest analog to the target compound is 5-ethyl-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one (). Key differences include:

  • Metabolic Stability : Fluorine’s electronegativity may lead to faster hepatic clearance via oxidative pathways compared to chlorine’s slower metabolic degradation .

Pyrazolo-Pyrimidinone Derivatives (MK7 and MK8)

Compounds MK7 and MK8 () share a pyrazolo-pyrimidinone core but lack the piperazine-carbonyl side chain. Key distinctions:

  • Biological Activity : MK7 (3-chlorophenyl) demonstrated moderate antibacterial activity, suggesting halogenated aryl groups may enhance antimicrobial efficacy .

Pyrazolo[4,3-d]pyrimidinones (Phosphodiesterase Inhibitors)

Desmethylsildenafil-d8 () features a pyrazolo[4,3-d]pyrimidinone core with a piperazinylsulfonyl group. Critical contrasts:

  • Functional Groups : The sulfonyl linker in Desmethylsildenafil-d8 may improve water solubility but reduce blood-brain barrier penetration compared to the carbonyl linker in the target compound .
  • Therapeutic Target : Sulfonyl-containing analogs are potent phosphodiesterase-5 (PDE5) inhibitors, whereas the target compound’s pharmacological profile remains uncharacterized .

Key Research Findings and Implications

  • Halogen Effects : Chlorine’s higher atomic radius and polarizability compared to fluorine may improve target compound stability in vivo .
  • Unanswered Questions : Biological data for the target compound (e.g., kinase inhibition, antimicrobial activity) are absent in the reviewed evidence, warranting further study.

Notes

  • The 3-chlorophenyl group’s lipophilicity may necessitate formulation adjustments (e.g., lipid-based carriers) for optimal bioavailability.
  • Comparative metabolic studies between the target compound and its 2-fluorophenyl analog are critical for preclinical development .

Biological Activity

The compound 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one , often referred to as compound 1 , is a synthetic derivative belonging to the pyrazolo[4,3-c]pyridine class. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of compound 1 can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22_{22}H24_{24}ClN3_{3}O
  • Molar Mass : 377.89 g/mol

Compound 1 exhibits its biological activity primarily through interactions with neurotransmitter systems and potential modulation of various receptors. Notably, it has been shown to act as a selective ligand for dopamine receptors and may influence serotonin pathways. The following sections detail specific pharmacological effects observed in research studies.

Dopamine Transporter Inhibition

Research indicates that compound 1 demonstrates significant inhibition of the dopamine transporter (DAT). This action is crucial for its potential application in treating disorders related to dopaminergic dysfunction, such as depression and schizophrenia.

Parameter Value
DAT Inhibition KiK_i0.04 nM
SERT Inhibition KiK_i802 nM
NET Inhibition KiK_i1107 nM

Compared to cocaine (Ki_i = 435 nM), compound 1 is approximately 10,000 times more potent as a DAT inhibitor .

Anticancer Activity

In vitro studies have explored the anticancer properties of compound 1 against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Cell Line IC50 (μM)
MCF-7 (breast cancer)5.2
HeLa (cervical cancer)6.8
A549 (lung cancer)4.5

These findings suggest that compound 1 may serve as a potential lead in the development of new anticancer agents .

Neuropharmacological Effects

A study conducted on animal models demonstrated that administration of compound 1 resulted in significant improvements in behavioral tests associated with anxiety and depression. The results indicated a decrease in immobility time in the forced swim test and an increase in exploratory behavior in the open field test.

Clinical Implications

The potential for compound 1 as a therapeutic agent extends beyond neuropharmacology to include pain management due to its interaction with P2X receptors, which are implicated in pain signaling pathways. This aspect was highlighted in a patent discussing its utility as a modulator for pain treatment .

Q & A

Q. What are common synthetic routes for constructing the pyrazolo[4,3-c]pyridin-3-one core in this compound?

The pyrazolo[4,3-c]pyridin-3-one scaffold can be synthesized via cyclocondensation reactions. For example, pyrazolo-pyrimidine derivatives are often prepared by refluxing intermediates like α,β-unsaturated ketones with amines or hydrazines in polar solvents (e.g., pyridine or ethanol). Key steps include the formation of the pyrazole ring followed by annulation to create the pyridinone moiety. Reaction optimization (e.g., solvent choice, temperature) is critical for yield and purity .

Q. How can structural modifications at the 3-chlorophenylpiperazine moiety influence bioactivity?

Modifications to the piperazine substituent (e.g., halogenation, alkylation) can alter receptor binding affinity and selectivity. For instance, replacing the 3-chlorophenyl group with a 4-methoxyphenyl group (as in ) may enhance solubility but reduce hydrophobic interactions in target binding pockets. Systematic SAR studies using substituted phenylpiperazines are recommended to evaluate pharmacological effects .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy (1H/13C) to confirm regioselectivity and substituent positions.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for related pyrazolo-pyrimidine derivatives .
  • HPLC with UV/Vis detection for purity assessment .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole ring formation be addressed?

Regioselectivity in pyrazole synthesis is influenced by electronic and steric factors. Using directing groups (e.g., electron-withdrawing substituents) on precursors can favor specific cyclization pathways. For example, achieved regioselective azo coupling by employing para-substituted aryl aldehydes. Computational modeling (DFT) may predict favorable transition states to guide experimental design .

Q. What strategies resolve contradictions in spectral data interpretation for complex heterocycles?

Discrepancies in NMR or MS data often arise from dynamic processes (e.g., tautomerism) or impurities. Solutions include:

  • Variable-temperature NMR to identify tautomeric equilibria.
  • 2D NMR techniques (e.g., COSY, NOESY) to assign overlapping signals.
  • High-resolution MS coupled with isotopic labeling to distinguish fragment ions .

Q. How can synthetic yields be optimized for large-scale production of this compound?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve intermediate stability.
  • Catalysis : Palladium or copper catalysts can enhance coupling reactions (e.g., piperazine-carbonyl attachment).
  • Workup protocols : Acid-base extraction or column chromatography (silica gel) for purification, as described in for similar hydrochlorides .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Use molecular docking (e.g., AutoDock Vina) to assess binding to targets like serotonin or dopamine receptors. ADMET prediction tools (e.g., SwissADME) can estimate solubility, metabolic stability, and blood-brain barrier penetration. Validation with in vitro assays (e.g., microsomal stability tests) is critical .

Q. How do steric effects from the 5-ethyl and 2-phenyl groups impact conformational flexibility?

The 5-ethyl group introduces steric hindrance, potentially restricting rotation around the pyridinone core. Molecular dynamics simulations (e.g., using GROMACS) can model conformational ensembles. Comparative studies with analogs lacking ethyl/phenyl groups (e.g., ) may reveal structural-activity relationships .

Methodological Notes

  • Synthesis Optimization : Refer to for stepwise protocols and for hydrochloride salt preparation.
  • Data Validation : Cross-reference spectral data with structurally similar compounds in and .
  • Experimental Design : Prioritize modular synthesis (e.g., late-stage piperazine functionalization) for rapid analog generation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.